

Roscovitrine Dosage for In Vivo Animal Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: Roscovitrine

Cat. No.: B1683857

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Introduction

Roscovitrine, also known as Seliciclib (CYC202), is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, CDK5, CDK7, and CDK9.^[1] Its ability to modulate the cell cycle and induce apoptosis has led to its investigation in a wide range of preclinical animal models for various diseases, including cancer, neurological disorders, and kidney disease.^[1] This document provides a comprehensive overview of **Roscovitrine** dosage and administration in in vivo animal studies, complete with detailed protocols and a summary of reported findings to guide researchers in their experimental design.

Data Presentation: Roscovitrine Dosage in Animal Models

The following tables summarize the quantitative data on **Roscovitrine** dosage, administration routes, and observed outcomes in various animal models and disease contexts.

Table 1: Roscovitrine Dosage in Cancer Models

| Animal Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Outcome |
|--------------|--|----------------------|-----------------|--------------------------|--|
| Nude Mice | Colorectal Cancer (LoVo Xenograft) | Intraperitoneal (IP) | 100 mg/kg | 3 times daily for 5 days | 45% reduction in tumor growth. |
| Nude Mice | Uterine Carcinoma (MESSA-DX5 Xenograft) | Oral | 500 mg/kg | 3 times daily for 4 days | 62% reduction in tumor growth. |
| Nude Mice | Hormone Therapy-Resistant Breast Cancer (MCF-7 Xenografts) | Oral | 100 mg/kg | Daily | Significantly smaller tumor volumes and sizes. |
| Nude Mice | Colon Cancer (HCT116 Xenograft) | Oral | 500 mg/kg | Not specified | 79% reduction in tumor growth at day 5. |
| Nude Mice | Colon Cancer (HT29 Xenografts) | Intraperitoneal (IP) | 10 and 40 mg/kg | Not specified | 68% and 80% tumor reduction, respectively. |
| Nude Mice | Breast Cancer (MCF7 Xenografts) | Oral | 400 mg/kg | Twice a day | 70% inhibition of tumor growth when combined with doxorubicin. |
| B6D2F1 Mice | Osteosarcoma Xenograft | Oral | 300 mg/kg | Daily | 55% reduction in tumor weight |

when
administered
during resting
time.

| | | | | | |
|-----------|--|---------------|---------------|---------------|------------------------------------|
| Nude Mice | Prostate Cancer (PC-3 Xenograft) | Not specified | Not specified | Not specified | 35% tumor growth inhibition. |
|-----------|--|---------------|---------------|---------------|------------------------------------|

Table 2: Roscovitine Dosage in Neurological and Other Disease Models

| Animal Model | Disease Model | Administration Route | Dosage | Dosing Schedule | Outcome |
|--------------|---|----------------------|--|-----------------|---|
| Rats | Passive Heymann Nephritis | Not specified | 25 mg/kg/day (low-dose), 50 mg/kg/day (high-dose) | Daily | 22% and 61% decrease in glomerular mitotic figures, respectively. |
| Rats | Thy1 Glomerulonephritis | Not specified | Not specified | Not specified | Preserved renal function, reduced proteinuria and haematuria. |
| Mice | Bone Cancer | Intrathecal | 5, 10, or 20 µg | Single dose | Reduced mechanical allodynia and thermal hyperalgesia. |
| Rats | Chronic Compression of Dorsal Root Ganglion | Intrathecal | Not specified | Not specified | Alleviation of pain. |
| Rabbit | Glaucoma | Instillation | Not specified | Not specified | Lowered intraocular pressure. |
| Mice | Rd1 Retinal Degeneration | Not specified | Not specified | Not specified | Decreased apoptosis of retinal photoreceptor cells. |

| | | | | | |
|---------------|--|---|---|--------------------------------|--|
| zQ175 HD Mice | Huntington's Disease | Intraperitoneal (IP) | 25 mg/kg and 50 mg/kg | Daily for 3 weeks | Tolerated, with inhibition of CDK5 activity in the brain.[2] |
| Rats | Focal Ischemia | Intravenous (IV) bolus followed by Subcutaneous (SC) infusion | 25 mg/kg (IV) followed by 10, 5, and 1 mg/kg (SC) | Over 48 hours | Neuroprotective in a dose-dependent manner.[3] |
| Mice | Permanent Middle Cerebral Artery Occlusion (pMCAo) | Intraperitoneal (IP) | 25 mg/kg | 15 min pre- and 1 hr post-MCAo | Neuroprotective effect.[4] |

Note: High doses of **Roscovitine** (e.g., 100 mg/kg IP) have been reported to be toxic in mice, leading to mortality.[2] Researchers should perform dose-escalation studies to determine the maximum tolerated dose in their specific animal model and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Roscovitine for In Vivo Administration

Materials:

- **Roscovitine** powder
- Dimethyl sulfoxide (DMSO)
- Saline (0.9% NaCl), sterile
- Polyethylene glycol 300 (PEG300)

- Tween 80
- Corn oil
- Carboxymethylcellulose sodium (CMC-Na) solution
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

The appropriate formulation for **Roscovitine** depends on the intended route of administration.

A. For Intraperitoneal (IP) and Intravenous (IV) Injection (DMSO/Saline based):

- Prepare a stock solution of **Roscovitine** in DMSO. A common concentration is 20 mM.^[5]
- For the final injection volume, dilute the **Roscovitine** stock solution in sterile saline. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.
- Vortex the solution thoroughly to ensure complete mixing. Gentle warming or sonication can be used to aid dissolution if necessary.
- Prepare the solution fresh before each use.

B. For Oral Gavage (Suspension):

- A homogenous suspension can be prepared using CMC-Na solution.^[5]
- Weigh the required amount of **Roscovitine** powder.
- Add the powder to the appropriate volume of CMC-Na solution (e.g., 0.5% or 1% in sterile water).
- Vortex vigorously to create a uniform suspension. Ensure the suspension is well-mixed immediately before administration.

C. For Oral Gavage (Solution with Co-solvents):

- Dissolve **Roscovitine** in a small amount of DMSO.
- Add PEG300 and mix until the solution is clear.
- Add Tween 80 and mix until the solution is clear.
- Finally, add sterile water or saline to the desired final volume and mix thoroughly.[5]

Protocol 2: Administration of Roscovitine to Rodents

A. Intraperitoneal (IP) Injection:

- Restrain the animal appropriately. For mice, this can be done by scruffing the neck. For rats, a two-person technique may be preferred.
- Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
- Insert a 25-27 gauge needle at a 30-45 degree angle.
- Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
- Inject the **Roscovitine** solution slowly and steadily.
- Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

B. Oral Gavage:

- Measure the distance from the animal's mouth to the last rib to determine the appropriate length for gavage needle insertion.
- Restrain the animal firmly, keeping the head and body in a straight line.
- Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. Do not force the needle.
- Administer the **Roscovitine** solution or suspension slowly.

- Remove the needle gently and return the animal to its cage. Observe for any signs of distress.

C. Intravenous (IV) Injection (Tail Vein):

- Warm the animal's tail to dilate the veins.
- Place the animal in a restraint device that exposes the tail.
- Identify one of the lateral tail veins.
- Insert a 27-30 gauge needle, bevel up, into the vein.
- Inject the **Roscovitine** solution slowly.
- Withdraw the needle and apply gentle pressure to the injection site.

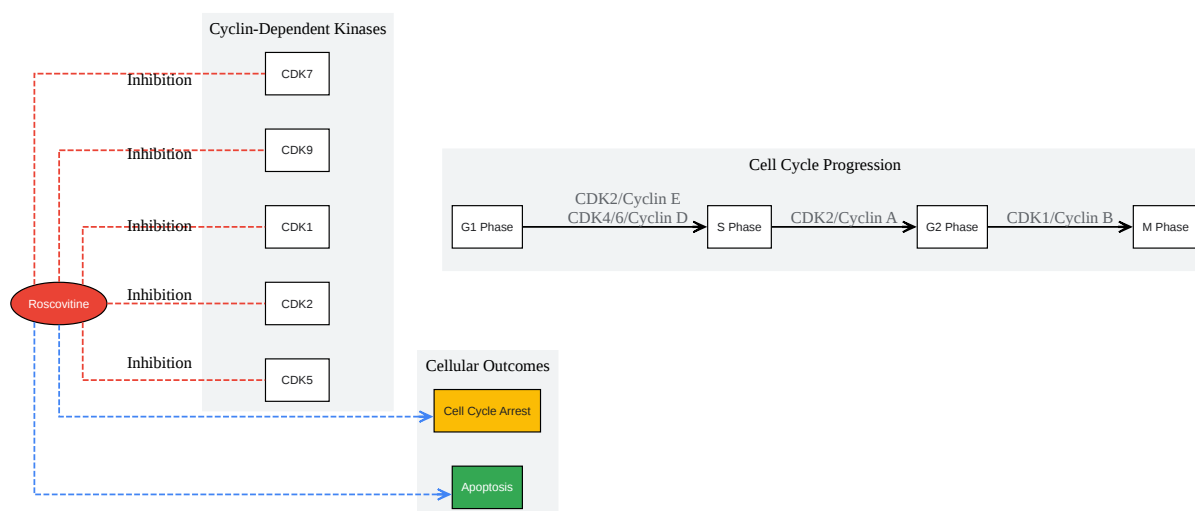
D. Subcutaneous (SC) Injection:

- Pinch the loose skin between the shoulder blades to form a tent.
- Insert a 25-27 gauge needle into the base of the tented skin.
- Aspirate to check for blood.
- Inject the solution to form a small bolus under the skin.
- Withdraw the needle and gently massage the area.

Mandatory Visualization

Signaling Pathway of Roscovitine Action

Roscovitine primarily functions by inhibiting cyclin-dependent kinases, which are key regulators of the cell cycle. By binding to the ATP-binding pocket of these kinases, **Roscovitine** prevents the phosphorylation of their substrates, leading to cell cycle arrest and, in many cases, apoptosis.

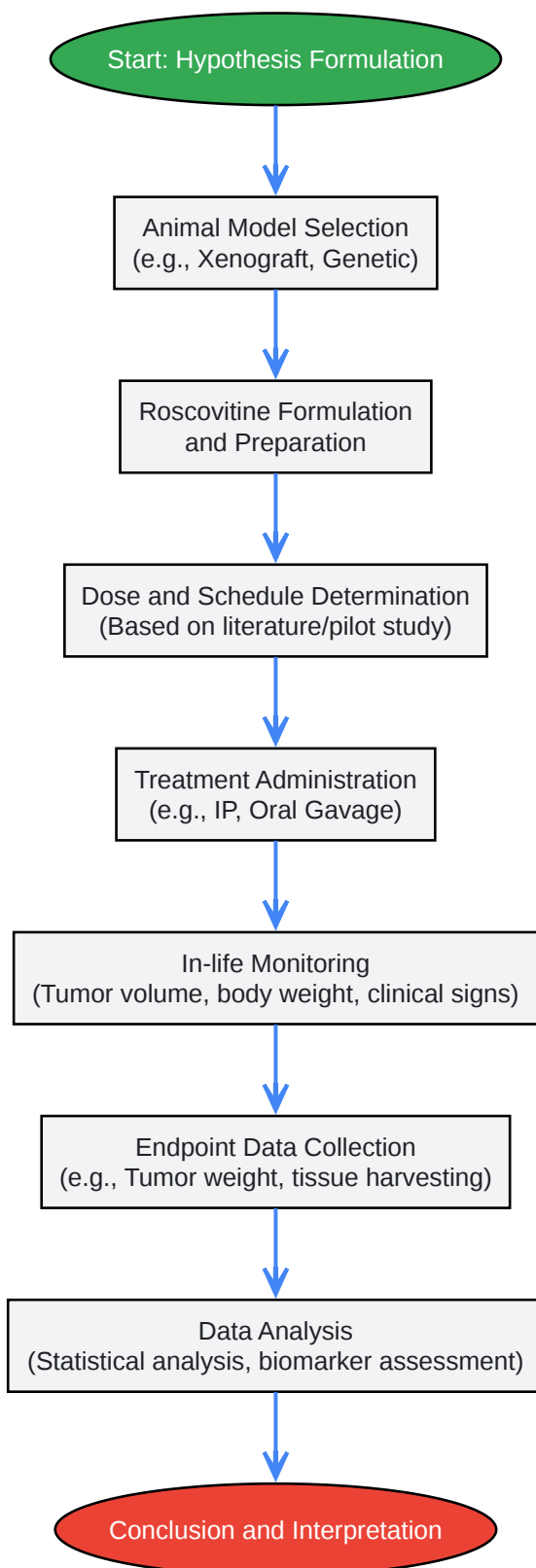


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Caption: **Roscovitine** inhibits CDKs, leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vivo Roscovitine Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of **Roscovitine**.



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